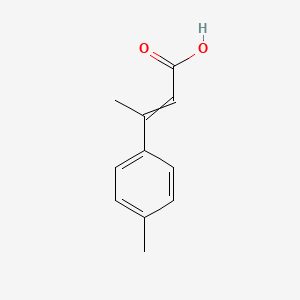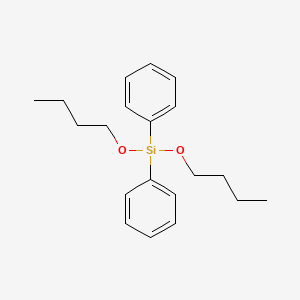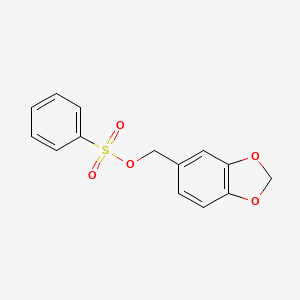
Erbium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium-nickel is an intermetallic compound formed by the combination of erbium and nickel. Erbium is a rare-earth element with the atomic number 68, known for its silvery-white appearance and its use in various high-tech applications. Nickel, on the other hand, is a transition metal with the atomic number 28, known for its corrosion resistance and use in alloys. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium-nickel compounds typically involves high-temperature methods. One common approach is the direct reaction of erbium and nickel metals at elevated temperatures. This process requires a controlled atmosphere, often using inert gases like argon to prevent oxidation. The reaction can be represented as:
Er+Ni→ErNi
Industrial Production Methods
Industrial production of erbium-nickel compounds often involves advanced metallurgical techniques. One such method is arc melting, where erbium and nickel are melted together in an electric arc furnace. This method ensures a homogeneous mixture and allows for precise control over the composition of the resulting alloy .
Chemical Reactions Analysis
Types of Reactions
Erbium-nickel compounds can undergo various chemical reactions, including:
Oxidation: Erbium-nickel can react with oxygen to form oxides.
Reduction: Reduction reactions can be used to revert erbium-nickel oxides back to the metallic state.
Substitution: In certain conditions, erbium-nickel can undergo substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen or carbon monoxide for reduction. The reactions typically occur at high temperatures to facilitate the necessary chemical changes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of erbium-nickel can produce erbium oxide and nickel oxide, while reduction can yield pure erbium and nickel metals .
Scientific Research Applications
Erbium-nickel compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Investigated for potential use in biomedical applications, including imaging and drug delivery.
Medicine: Studied for their potential in cancer treatment and other medical therapies.
Industry: Utilized in the production of high-strength alloys and advanced materials for aerospace and other high-tech industries
Mechanism of Action
The mechanism by which erbium-nickel compounds exert their effects is often related to their electronic structure and ability to interact with other molecules. In catalysis, for example, the compound can facilitate chemical reactions by providing active sites for reactants to interact. The specific molecular targets and pathways involved depend on the application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Erbium Oxide: Another compound of erbium, known for its use in ceramics and glass coloring.
Nickel Aluminide: A nickel-based intermetallic compound used in high-temperature applications.
Erbium Chloride: Used in various chemical processes and as a precursor for other erbium compounds
Uniqueness
Erbium-nickel stands out due to its unique combination of properties from both erbium and nickel. It offers a balance of high strength, corrosion resistance, and catalytic activity, making it suitable for a wide range of applications that other similar compounds may not be able to match .
Properties
CAS No. |
12159-55-6 |
|---|---|
Molecular Formula |
ErNi |
Molecular Weight |
225.95 g/mol |
IUPAC Name |
erbium;nickel |
InChI |
InChI=1S/Er.Ni |
InChI Key |
KIPOFIHPOLEEOP-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)









![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)



